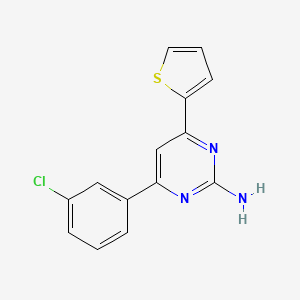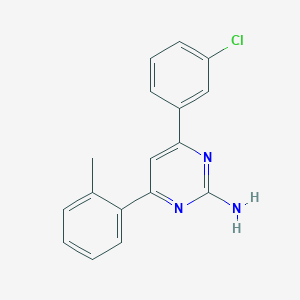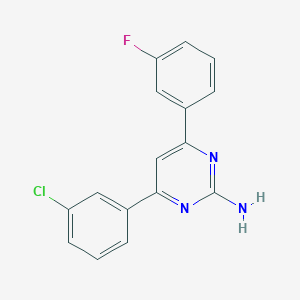
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is a biotinylated derivative of PPACK . It is a potent irreversible inhibitor of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . The inhibitor covalently binds to the enzymes and thereby inactivates them . Bound biotin allows reaction with avidin under a variety of different conditions .
Molecular Structure Analysis
The molecular weight of “Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is 790.43 . Its IUPAC name is (2S)-1-((2R)-2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}-3-phenylpropanoyl)-N-[(1S)-4-{[amino(imino)methyl]amino}-1-(chloroacetyl)butyl]-2-pyrr .Chemical Reactions Analysis
“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is an irreversible inhibitor that covalently binds to enzymes such as thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . This binding inactivates these enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of “Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” include a molecular weight of 790.43 . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Thrombin Inhibition
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a potent irreversible inhibitor of thrombin . Thrombin is a critical enzyme in the coagulation cascade, and its inhibition is crucial for preventing blood clots in various medical conditions. This compound binds covalently to thrombin, rendering it inactive. This application is significant in developing anticoagulant therapies, particularly for patients at high risk of thrombosis.
Tissue Plasminogen Activator (tPA) Inhibition
This compound also serves as an inhibitor for tissue plasminogen activator (tPA) . tPA is involved in the breakdown of blood clots, and its inhibition can be useful in conditions where fibrinolysis needs to be controlled or reduced, such as during surgical procedures to minimize bleeding.
Factor Xa and Factor VIIa Inhibition
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone inhibits Factor Xa and Factor VIIa , which are other key enzymes in the coagulation process. By inhibiting these factors, the compound can be used to study the coagulation pathway and develop new anticoagulant drugs with fewer side effects compared to traditional medications.
Enzyme-Substrate Interaction Studies
The biotinylated nature of this compound allows it to bind with avidin under various conditions . This property is particularly useful in biochemical assays where the interaction between enzymes and substrates is studied. It can help isolate and identify active enzymes from zymogen preparations, aiding in the understanding of enzyme mechanisms.
Development of Diagnostic Tools
The specific binding to thrombin and other coagulation factors makes Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone a valuable tool in the development of diagnostic assays . It can be used to detect the presence of these enzymes in biological samples, which is essential in diagnosing clotting disorders.
Research on Coagulation Disorders
Given its role in inhibiting several coagulation factors, this compound is instrumental in research focused on understanding coagulation disorders . It can be used in experimental models to simulate conditions such as hemophilia or to test the efficacy of new treatments aimed at regulating blood clot formation.
Wirkmechanismus
Target of Action
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK . It primarily targets several key enzymes in the coagulation cascade, including thrombin , tissue plasminogen activator (tPA) , factor VIIa , and factor Xa . These enzymes play crucial roles in blood clotting and fibrinolysis, processes that prevent bleeding and dissolve clots, respectively.
Mode of Action
MFCD00270897 acts as a potent irreversible inhibitor of its target enzymes . It covalently binds to these enzymes, thereby inactivating them . The bound biotin allows for interaction with avidin under a variety of different conditions .
Result of Action
The primary result of MFCD00270897’s action is the inactivation of key enzymes in the coagulation cascade and fibrinolysis pathway . This could lead to changes in blood clotting and clot dissolution, although the specific molecular and cellular effects would depend on the context.
Safety and Hazards
Zukünftige Richtungen
“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” offers diverse applications, such as studying protein-protein interactions and investigating cellular signaling pathways. Its future use will likely continue to be in scientific research, particularly in areas related to its inhibitory effects on certain enzymes .
Eigenschaften
IUPAC Name |
(2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDJSJHUKINOJB-DFQHTFETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56ClN9O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














